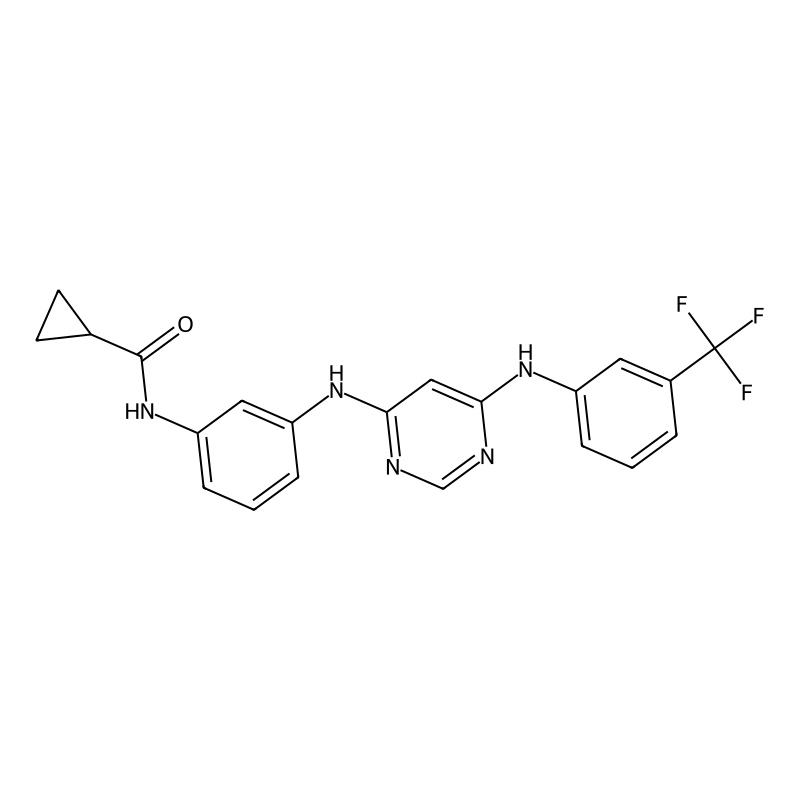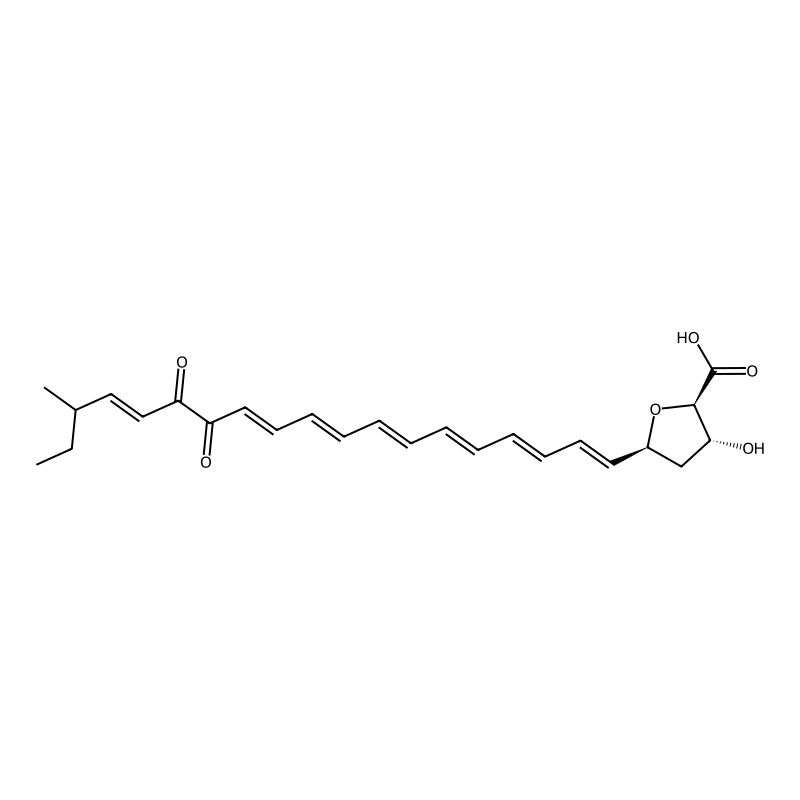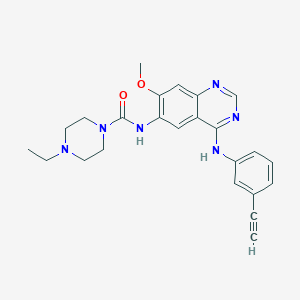ErbB Signaling Pathway
CAS No.:881001-19-0
Molecular Formula:C17H11ClFN5O
Molecular Weight:355.8 g/mol
Availability:
In Stock
CAS No.:879127-07-8
Molecular Formula:C21H18F3N5O
Molecular Weight:413.4 g/mol
Availability:
In Stock
CAS No.:125697-92-9
Molecular Formula:C21H19NO6
Molecular Weight:381.4 g/mol
Availability:
In Stock
CAS No.:185846-15-5
Molecular Formula:C25H30O6
Molecular Weight:426.5 g/mol
Availability:
In Stock
CAS No.:1203902-67-3
Molecular Formula:C24H26N6O2
Molecular Weight:430.5 g/mol
Availability:
In Stock
CAS No.:62845-10-7
Molecular Formula:C15H9ClO4
Molecular Weight:288.68 g/mol
Availability:
In Stock





